molecular formula C8H6BrIO2 B6203989 3-bromo-5-iodo-4-methylbenzoic acid CAS No. 1229245-20-8

3-bromo-5-iodo-4-methylbenzoic acid

Cat. No.: B6203989
CAS No.: 1229245-20-8
M. Wt: 340.9
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Description

3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrIO₂ and a molecular weight of 340.94 g/mol. It is characterized by a benzoic acid backbone substituted with bromine (Br) at position 3, iodine (I) at position 5, and a methyl group (CH₃) at position 4 . This compound is produced with a purity >97% and is widely used in coupling reactions, pharmaceutical intermediates, and functional material synthesis due to its high reactivity and stability under diverse reaction conditions . Suppliers such as Aromsyn, Ambeed, Inc., and Suzhou Health Chemicals Co., Ltd. offer custom synthesis from gram to kilogram scales, ensuring broad accessibility for research and industrial applications .

Properties

CAS No.

1229245-20-8

Molecular Formula

C8H6BrIO2

Molecular Weight

340.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-iodo-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 3-bromo-5-iodo-4-methylbenzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acid Derivatives

3-Bromo-4-iodo-5-methylbenzoic Acid (CAS: 2092356-54-0)
  • Substituents : Bromine (position 3), iodine (position 4), methyl (position 5).
  • Molecular Formula : C₈H₆BrIO₂ (same as the target compound).
  • Key Differences : The positional isomerism of iodine and methyl groups alters steric and electronic properties. This compound has a reported purity of 95% and exhibits hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Applications: Limited data, but likely used in cross-coupling reactions similar to the target compound.
3-Bromo-5-hydroxy-4-methoxybenzoic Acid (CAS: 256519-02-5)
  • Substituents : Bromine (position 3), hydroxy (OH, position 5), methoxy (OCH₃, position 4).
  • Molecular Formula : C₈H₇BrO₄.
  • Key Differences : Replacement of iodine with hydroxy and methoxy groups reduces molecular weight (311.04 g/mol) and alters solubility and acidity. The hydroxy group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry .
3-Bromo-4-hydroxy-5-nitrobenzoic Acid (CAS: 67175-27-3)
  • Substituents: Bromine (position 3), hydroxy (position 4), nitro (NO₂, position 5).
  • Molecular Formula: C₇H₄BrNO₅.
  • Key Differences : The nitro group increases acidity and reactivity, enabling use in electrophilic substitution reactions. Hazards include skin/eye irritation (H315, H319) .

Ester and Functionalized Derivatives

Methyl 3-Bromo-5-iodo-4-methylbenzoate
  • Substituents : Methyl ester (COOCH₃) replaces the carboxylic acid group.
  • Molecular Formula : C₉H₈BrIO₂.
  • Key Differences : Esterification reduces polarity, improving solubility in organic solvents. Used as a precursor for further functionalization .
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3-Bromo-5-iodo-4-methylbenzoate
  • Substituents : A polyether chain replaces the carboxylic acid.
  • Molecular Formula : C₁₆H₂₁BrIO₅.
  • Key Differences : Enhanced hydrophilicity and applications in polymer chemistry or drug delivery systems .

Comparison Table

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications Hazards
3-Bromo-5-iodo-4-methylbenzoic acid (1229245-20-8) Br (3), I (5), CH₃ (4) C₈H₆BrIO₂ 340.94 Coupling reactions, pharma intermediates Not explicitly stated (high purity suggests safer handling)
3-Bromo-4-iodo-5-methylbenzoic acid (2092356-54-0) Br (3), I (4), CH₃ (5) C₈H₆BrIO₂ 340.94 Cross-coupling reactions H315, H319, H335
3-Bromo-5-hydroxy-4-methoxybenzoic acid (256519-02-5) Br (3), OH (5), OCH₃ (4) C₈H₇BrO₄ 311.04 Coordination chemistry, catalysis Not available
3-Bromo-4-hydroxy-5-nitrobenzoic acid (67175-27-3) Br (3), OH (4), NO₂ (5) C₇H₄BrNO₅ 262.02 Electrophilic substitutions H315, H319, H335

Key Research Findings and Trends

Reactivity: The iodine atom in 3-bromo-5-iodo-4-methylbenzoic acid facilitates Ullmann coupling and Sonogashira reactions, whereas bromine in similar compounds enables Suzuki-Miyaura couplings .

Synthesis Methods : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) are effective catalysts for synthesizing halogenated benzoic acid derivatives, enhancing reaction efficiency and yield .

Safety Profile : Halogenated derivatives generally exhibit moderate hazards (e.g., skin/eye irritation), necessitating proper handling protocols .

Biological Activity

3-Bromo-5-iodo-4-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research. This compound's unique structural features enable it to participate in various chemical reactions and biological interactions, making it a valuable subject of study.

Chemical Structure and Properties

The chemical structure of 3-bromo-5-iodo-4-methylbenzoic acid can be represented as follows:

  • Molecular Formula : C₈H₆BrI O₂
  • Molecular Weight : 292.44 g/mol
  • IUPAC Name : 3-bromo-5-iodo-4-methylbenzoic acid

This compound contains both bromine and iodine substituents, which significantly influence its reactivity and biological properties.

The biological activity of 3-bromo-5-iodo-4-methylbenzoic acid is primarily attributed to its ability to interact with various biological targets. The halogen atoms can facilitate nucleophilic substitution reactions, allowing the compound to modify biomolecules such as proteins or nucleic acids. Additionally, the carboxylic acid group can engage in hydrogen bonding and ionic interactions, enhancing its affinity for specific receptors or enzymes.

Biological Activity

Research has indicated that 3-bromo-5-iodo-4-methylbenzoic acid exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against certain leukemia cell lines. The compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : There is evidence supporting its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could pave the way for therapeutic applications in enzyme-related diseases.

Case Studies

  • Antitumor Activity Assessment :
    • A study evaluated the effects of 3-bromo-5-iodo-4-methylbenzoic acid on K562 cells (a human chronic myeloid leukemia cell line). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that 3-bromo-5-iodo-4-methylbenzoic acid exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in K562 cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits specific enzyme activity

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of 3-bromo-5-iodo-4-methylbenzoic acid. Future studies should focus on:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.
  • Mechanistic Investigations : To identify specific molecular targets and pathways involved in its biological effects.

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